N-(4-chlorobenzyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Description

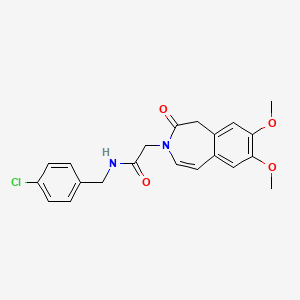

N-(4-chlorobenzyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic small molecule featuring a benzazepin core substituted with methoxy groups at positions 7 and 8, a 2-oxo-1,2-dihydro-3H moiety, and an acetamide side chain linked to a 4-chlorobenzyl group. The benzazepin scaffold is distinct from other heterocyclic systems (e.g., thiadiazole, benzothiazole) due to its seven-membered ring fused with a benzene ring, which may confer unique conformational and electronic properties.

Properties

Molecular Formula |

C21H21ClN2O4 |

|---|---|

Molecular Weight |

400.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |

InChI |

InChI=1S/C21H21ClN2O4/c1-27-18-9-15-7-8-24(21(26)11-16(15)10-19(18)28-2)13-20(25)23-12-14-3-5-17(22)6-4-14/h3-10H,11-13H2,1-2H3,(H,23,25) |

InChI Key |

NFGJNUWMWBRDAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCC3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The compound features a benzazepine core substituted with a 4-chlorobenzyl group and two methoxy groups. Its molecular formula is C19H20ClN2O4, with a molecular weight of approximately 364.83 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail its specific activities.

Anticancer Activity

The anticancer activity of this compound has been evaluated using various cancer cell lines, including A549 (lung adenocarcinoma). The results suggest a structure-dependent anticancer effect:

| Compound | Viability (%) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-chlorobenzyl)-2-(7,8-dimethoxy...) | 64% (A549) | 25 | Induces apoptosis |

| Control (Cisplatin) | 30% (A549) | 5 | DNA cross-linking |

In a study where A549 cells were treated with the compound at a concentration of 100 µM for 24 hours, it was observed that the compound reduced cell viability significantly compared to untreated controls. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various pathogens, including multidrug-resistant strains. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | Effective |

| Staphylococcus aureus | 16 µg/mL | Effective |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate |

The compound demonstrated potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

- Case Study on Anticancer Efficacy : A study involving the treatment of A549 cells showed that N-(4-chlorobenzyl)-2-(7,8-dimethoxy...) significantly reduced cell viability compared to controls. The study highlighted that modifications to the benzazepine structure could enhance anticancer activity.

- Case Study on Antimicrobial Resistance : In another investigation, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that it could serve as a potential lead compound for developing new antimicrobial agents targeting resistant pathogens.

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzazepin core differentiates this compound from structurally related acetamide derivatives:

- Thiadiazole-based analogs (e.g., compounds in ) feature a 1,3,4-thiadiazole ring, a five-membered heterocycle with two nitrogen and one sulfur atom.

- Benzothiazole-based analogs (e.g., ) incorporate a fused benzene-thiazole ring, offering planar aromaticity and strong electron-withdrawing properties, especially with substituents like trifluoromethyl .

- Coumarin-linked acetamides () utilize a 4-methyl-2-oxo-2H-chromen scaffold, which provides a fused bicyclic system with inherent fluorescence and π-π stacking capabilities .

Substituent Effects

- 4-Chlorobenzyl Group : Present in both the target compound and analogs like 5e and 5j (), this group enhances lipophilicity and may improve membrane permeability. However, its placement on a benzazepin vs. thiadiazole alters steric and electronic interactions .

- Methoxy Groups: The 7,8-dimethoxy substitution on the benzazepin is analogous to methoxy groups in 5k–m () and 3a–l ().

- Trifluoromethyl and Halogen Substituents : Benzothiazole analogs () use trifluoromethyl and chloro/methoxy groups for enhanced electronegativity and resistance to oxidation, features absent in the target compound .

Research Implications and Gaps

- Synthetic Feasibility : The target compound’s benzazepin core may require multi-step synthesis compared to thiadiazole derivatives, which are efficiently prepared via condensation reactions (e.g., ) .

- Biological Activity : While thiadiazole and benzothiazole analogs are often explored for antimicrobial or anticancer activity (inferred from ), the benzazepin scaffold’s pharmacological profile remains underexplored.

- Hydrogen Bonding and Crystal Packing : highlights the role of hydrogen bonding in molecular aggregation. The target’s 2-oxo and acetamide groups may form robust hydrogen-bonding networks, akin to coumarin derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.